molecular formula C9H6N4O2 B1622523 8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide CAS No. 300393-96-8

8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide

Cat. No. B1622523
CAS RN: 300393-96-8
M. Wt: 202.17 g/mol
InChI Key: MKUGOLLPGZDMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide (MOCO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOCO is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes, such as blood pressure, platelet aggregation, and neurotransmission.

Scientific Research Applications

Synthesis Methods and Properties

8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide is explored through various synthetic methods, demonstrating the flexibility and complexity in creating oxadiazole derivatives. For instance, the synthesis of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides through reactions involving electrophilic agents and nitramines or their O-methyl derivatives highlights a method to form oxodiazonium ions, crucial intermediates in crafting these compounds. These processes underscore the nuanced approaches required to generate specific oxadiazole derivatives, providing insights into the synthesis of this compound-like structures (Klenov et al., 2011).

Applications in Material Science

Investigations into the electrochemical properties of conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties reveal their potential use in organic light-emitting diode (OLED) technology. The electron-accepting capabilities of these materials suggest they can serve as hole-blocking or electron-injection layers in OLED applications, indicating the broader applicability of this compound derivatives in advanced material science (Chen et al., 2011).

Energetic Materials Development

Further research delves into the design and characterization of energetic compounds based on 3-methyl-1,2,5-oxadiazole 2-oxide derivatives, showcasing the potential of oxadiazole compounds in creating high-performance energetic materials. These studies illustrate the significant heat of formation and detonation properties, suggesting the relevance of this compound derivatives in the development of novel explosives or propellants with specific performance criteria (Xu, Yang, & Cheng, 2018).

Medicinal Chemistry Innovations

Oxadiazole derivatives, including structures similar to this compound, are highlighted for their versatility in medicinal chemistry. These compounds exhibit a broad range of biological activities, acting through diverse non-covalent interactions with enzymes and receptors. This versatility underscores their potential in designing new therapeutic agents for a variety of diseases, reflecting the medicinal chemistry applications of this compound and its derivatives (Zhang, Zhao, & Zhou, 2018).

properties

IUPAC Name

8-methyl-3-oxido-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c1-5-4-6-7(11-10-5)2-3-8-9(6)12-15-13(8)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUGOLLPGZDMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=[N+](ON=C32)[O-])N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371705
Record name 8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300393-96-8
Record name 8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Reactant of Route 2
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Reactant of Route 3
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Reactant of Route 4
Reactant of Route 4
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Reactant of Route 5
Reactant of Route 5
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide
Reactant of Route 6
8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.